molecular formula C13H21N3O2S B2386513 N,N-dimethyl-4-(2-methylphenyl)piperazine-1-sulfonamide CAS No. 825608-17-1

N,N-dimethyl-4-(2-methylphenyl)piperazine-1-sulfonamide

Cat. No.: B2386513
CAS No.: 825608-17-1
M. Wt: 283.39
InChI Key: LKBZBPWDEJHOGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N-dimethyl-4-(2-methylphenyl)piperazine-1-sulfonamide” is a derivative of piperazine . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The molecular formula of this compound is C13H21N3O2S, and its molecular weight is 283.39.


Synthesis Analysis

The synthesis of piperazine derivatives has been a focus in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives include the cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .

Scientific Research Applications

Multifunctional Antioxidants for Age-Related Diseases

Research has explored analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide, focusing on their potential as multifunctional antioxidants for treating age-related diseases such as cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD). These compounds exhibit properties including free radical scavenging, metal ion chelation, and protection against cell viability reduction and glutathione depletion in various human cell lines. This suggests their utility in preventing oxidative stress-related conditions (Jin et al., 2010).

Novel Antidepressant and Metabolic Pathways

The metabolism of Lu AA21004, a novel antidepressant, involves oxidative pathways leading to the formation of various metabolites, highlighting the importance of enzymes like CYP2D6 and CYP3A4/5. Understanding these pathways is crucial for drug development and optimizing therapeutic efficacy (Hvenegaard et al., 2012).

Antiviral and Antimicrobial Applications

Compounds structurally related to N,N-dimethyl-4-(2-methylphenyl)piperazine-1-sulfonamide have been synthesized and tested for antiviral activity, demonstrating efficacy against avian paramyxovirus. This showcases their potential as lead compounds for developing new antiviral drugs (Selvakumar et al., 2018).

Antibacterial, Antifungal, and Anthelmintic Activities

Benzyl and sulfonyl derivatives of related compounds have been investigated for their biological activities, including antibacterial, antifungal, and anthelmintic effects. Molecular docking studies suggest that these compounds could serve as bases for developing new therapeutic agents (Khan et al., 2019).

Material Science and Analytical Applications

Research has also delved into the synthesis of hyperbranched polymers using related piperazine compounds, demonstrating applications in creating new materials with potential industrial and biomedical uses (Yan & Gao, 2000).

Crystal Structure Analysis

The crystal structure of 4-phenyl-piperazine-1-sulfonamide has been determined, providing insights into its molecular arrangement and potential interactions. This knowledge is essential for the rational design of new compounds with desired properties (Berredjem et al., 2010).

Properties

IUPAC Name

N,N-dimethyl-4-(2-methylphenyl)piperazine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2S/c1-12-6-4-5-7-13(12)15-8-10-16(11-9-15)19(17,18)14(2)3/h4-7H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBZBPWDEJHOGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.